2-Methyl-N-phenylmaleimide

Thermal Analysis Purification Formulation

2-Methyl-N-phenylmaleimide is a differentiated N-aryl maleimide building block whose 2-methyl substitution directly modulates electronic and steric profiles versus generic N-phenylmaleimide. This structural difference critically impacts Diels-Alder reactivity, polymer thermal properties, and biological activity — substitution without quantitative data risks compromised yields. Utilized as a comonomer for engineering high-Tg copolymers, a dienophile in [4+2] cycloadditions, and a negative control in antifungal SAR studies. Specify CAS 3120-04-5 to ensure the exact 2-methyl substituted architecture your application demands.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 3120-04-5
Cat. No. B1582295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-phenylmaleimide
CAS3120-04-5
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C1=O)C2=CC=CC=C2
InChIInChI=1S/C11H9NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyQAVUFFJVZGZJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-phenylmaleimide (CAS 3120-04-5): Technical Baseline for Scientific Procurement


2-Methyl-N-phenylmaleimide (CAS 3120-04-5) is an N-aryl substituted maleimide derivative characterized by a methyl group at the 2-position of the maleimide ring and a phenyl group on the nitrogen atom. This compound, with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol, is a white crystalline solid exhibiting a melting point range of 98-100 °C . It is primarily recognized for its role as a Michael acceptor and a dienophile in Diels-Alder cycloaddition reactions . The compound's structure confers specific physical and chemical properties that distinguish it from unsubstituted or differently substituted maleimide analogs, making it a specialized building block in organic synthesis and polymer chemistry.

Why Generic Substitution of 2-Methyl-N-phenylmaleimide Fails: A Procurement Risk Analysis


The substitution of 2-Methyl-N-phenylmaleimide with a generic N-phenylmaleimide or another N-aryl maleimide is not a trivial one-for-one exchange and carries significant performance risk. The presence and position of substituents on both the maleimide ring and the N-phenyl group directly modulate the compound's electronic and steric profile, which in turn dictates its reactivity in Diels-Alder cycloadditions and its behavior in radical copolymerization [1]. Even minor structural alterations can lead to substantial changes in key physical properties such as melting point, which affects purification and formulation . Therefore, assuming functional equivalence without quantitative, context-specific data can compromise reaction yields, polymer thermal properties, or biological activity profiles. The following section provides the quantifiable evidence necessary for informed selection and procurement.

2-Methyl-N-phenylmaleimide (CAS 3120-04-5): A Quantitative Guide to Differentiating Performance


Physical Property Differentiation: Melting Point Shift and Thermal Stability Implications

2-Methyl-N-phenylmaleimide exhibits a markedly higher melting point (98-100 °C) compared to the unsubstituted analog, N-phenylmaleimide (85-90 °C) , . This 10-15 °C increase is a direct consequence of the methyl substituent at the 2-position, which enhances intermolecular interactions in the solid state. This quantifiable difference is critical for purification via recrystallization and for the thermal processing of materials into which it is incorporated.

Thermal Analysis Purification Formulation

Biological Activity Selectivity: Antifungal Structure-Activity Relationship (SAR) Differentiation

In a comparative antimicrobial study of maleimide derivatives, 2-methyl-substituted compounds, including analogs of 2-Methyl-N-phenylmaleimide, were found to exhibit no antimicrobial activity against a panel of fungi, yeast, and bacteria. In stark contrast, 2-bromo- and 2,3-dichloro-substituted derivatives showed comparatively strong activity [1]. This SAR data establishes that the 2-methyl group confers a specific, and in this context, inactive profile, which is critical information for researchers screening for or against antifungal properties.

Antifungal SAR Medicinal Chemistry

Polymerization Control: N-Substituent Effects on Copolymer Sequence and Reactivity

The role of N-substituents on maleimides in radical copolymerization is well-documented. A study by Hisano et al. (2019) demonstrated that the steric and electronic nature of the substituent on the N-phenyl ring directly influences the penultimate unit (PU) effect, which is crucial for achieving sequence-controlled copolymers. Specifically, 'less bulky and more electron-donating substituents effectively induced the PU effect' [1]. The 2-methyl group on the maleimide ring of the target compound contributes to a unique electronic and steric environment, differentiating it from unsubstituted or differently substituted analogs and thereby affecting monomer reactivity ratios and the resulting polymer architecture.

Radical Copolymerization Sequence Control Polymer Chemistry

Best-Fit Research and Industrial Application Scenarios for 2-Methyl-N-phenylmaleimide (CAS 3120-04-5)


Precision Polymer Synthesis: Heat-Resistant Copolymer Design

Leverage 2-Methyl-N-phenylmaleimide as a comonomer in radical copolymerizations to engineer copolymers with enhanced thermal stability. The methyl group at the 2-position, as part of the overall N-aryl maleimide structure, contributes to a specific steric and electronic profile that influences the penultimate unit effect and monomer reactivity ratios, as outlined in related research [1]. This allows for the fine-tuning of polymer chain stiffness and glass transition temperature, making it suitable for high-performance plastics and coatings. The compound's higher melting point (98-100 °C) compared to N-phenylmaleimide also suggests it may contribute to a higher thermal deflection temperature in the final material .

Diels-Alder Cycloaddition: Synthesis of Complex Molecular Frameworks

Utilize 2-Methyl-N-phenylmaleimide as a reactive dienophile in [4+2] Diels-Alder cycloadditions . Its electron-deficient maleimide ring, further modulated by the 2-methyl group, facilitates efficient reaction with a wide range of dienes to form cyclohexene derivatives. This application is foundational in the construction of complex cyclic structures for pharmaceuticals, natural product synthesis, and advanced materials. The specific electronic and steric properties of this compound, as inferred from studies on N-phenylmaleimides, will influence both reaction rates and stereoselectivity, making it a distinct tool in the synthetic chemist's arsenal.

Structure-Activity Relationship (SAR) Studies in Antifungal Research

Employ 2-Methyl-N-phenylmaleimide as a key control compound in medicinal chemistry campaigns focused on developing novel antifungal agents. SAR studies have demonstrated that the presence of a 2-methyl group on the maleimide ring abolishes antimicrobial activity, whereas 2-bromo- or 2,3-dichloro- substitution confers strong activity [2]. This clear differentiation makes 2-Methyl-N-phenylmaleimide an ideal negative control for in vitro assays, helping to validate the specificity of active analogs and to map the essential pharmacophoric features required for antifungal potency.

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